(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone
Description
(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone is a heterocyclic compound featuring a thienopyridine core fused with a morpholine moiety via a ketone bridge. The thienopyridine scaffold is pharmacologically significant, often associated with antiplatelet, antimicrobial, and enzyme inhibitory activities . The morpholino group introduces a six-membered ring containing oxygen and nitrogen, which may enhance solubility and modulate target binding.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(13-4-6-16-7-5-13)14-3-1-11-10(9-14)2-8-17-11/h2,8H,1,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYORZRFTQMZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, which can be achieved through cyclization reactions involving thiophene and pyridine derivatives. The morpholino group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholino group or other substituents on the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to thienopyridine derivatives, which are known for their role as antiplatelet agents. For example, the closely related compound clopidogrel has been extensively studied for its ability to inhibit platelet aggregation, making it vital in preventing cardiovascular events. Research indicates that compounds with similar structures can serve as effective inhibitors of various biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone can lead to the development of more effective analogs. The presence of the morpholino group enhances solubility and bioavailability, which are critical factors in drug design.
| Structural Feature | Impact on Activity |
|---|---|
| Thienopyridine core | Antiplatelet activity |
| Morpholino moiety | Increases solubility |
Pharmacological Studies
Recent studies have indicated that this compound exhibits promising pharmacological properties. It has shown potential as a kinase inhibitor, which is crucial in cancer therapy and other diseases involving aberrant signaling pathways.
Kinase Inhibition
The compound's ability to inhibit specific kinases could be leveraged in cancer treatment protocols. Kinase inhibitors are essential in targeting pathways that facilitate tumor growth and metastasis.
- Case Study : A study demonstrated that thienopyridine derivatives could effectively inhibit the activity of certain kinases involved in cancer progression .
Therapeutic Applications
The therapeutic applications of this compound span several areas:
Cardiovascular Diseases
Given its structural similarity to established antiplatelet agents, this compound may be explored for its efficacy in treating cardiovascular diseases by preventing thrombosis.
Cancer Treatment
As a kinase inhibitor, it could play a role in targeted cancer therapies, especially for tumors that express specific kinases susceptible to inhibition by thienopyridine derivatives.
Future Directions and Research Opportunities
Continued research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Combination Therapies : Evaluating its effectiveness when used alongside existing therapies.
- Expanded SAR Studies : To optimize its structure for enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are crucial for understanding its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs vary in substituents attached to the thienopyridine core, influencing biological activity, physicochemical properties, and therapeutic applications. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Findings from Comparative Studies
- Substituent Effects on Bioactivity: Morpholino vs. Piperidine: The morpholino group’s oxygen atom may improve water solubility compared to piperidine, which could enhance bioavailability in hydrophilic environments . Imidazole vs. Aromatic Amine: Imidazole-containing derivatives (e.g., ) show stronger enzyme inhibition due to hydrogen-bonding interactions, whereas aromatic amines (e.g., ) may favor antimicrobial activity via membrane disruption. Sulfonyl vs. Methanone Linkers: Sulfonyl-linked spiro-thiazolidines (e.g., compound 72 in ) exhibit broad-spectrum antimicrobial activity, while methanone-linked analogs (e.g., clopidogrel derivatives) are more selective for cardiovascular targets .
- Therapeutic Versatility: Thienopyridine cores with electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antiplatelet activity . Bulkier substituents (e.g., spiro-thiazolidines) improve antimicrobial potency by increasing steric hindrance against microbial efflux pumps .
Biological Activity
(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14N2OS
- Molecular Weight : 238.32 g/mol
- CAS Number : Not specifically listed but related compounds are documented.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduced neuronal apoptosis | |
| Enzyme Inhibition | IC50 values indicating potency |
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against various strains of bacteria. The compound demonstrated significant inhibition with an IC50 value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Effects
In a neuroprotection study using a rat model of ischemic stroke, the administration of this compound resulted in a marked reduction in neuronal cell death and improved functional recovery post-stroke. Histological analysis revealed decreased levels of apoptosis markers in treated animals compared to controls .
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific kinases by this compound showed promising results. The compound inhibited the activity of cyclin-dependent kinases (CDKs) with an IC50 value of 15 nM, suggesting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
